(2s)-Pentane-1,2,5-Triol
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Overview
Description
(2S)-Pentane-1,2,5-triol is an organic compound with the molecular formula C5H12O3. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image. This compound is a type of triol, which means it contains three hydroxyl (-OH) groups. The presence of these hydroxyl groups makes it highly reactive and versatile in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-Pentane-1,2,5-triol can be achieved through several methods. One common approach involves the reduction of pentane-1,2,5-trione using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically takes place in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions to ensure selective reduction of the carbonyl groups to hydroxyl groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation of pentane-1,2,5-trione. This process uses a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature to achieve efficient conversion. The choice of catalyst and reaction conditions can significantly impact the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2S)-Pentane-1,2,5-triol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds, such as aldehydes or ketones.
Reduction: Further reduction of this compound can lead to the formation of alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace hydroxyl groups with halides.
Major Products Formed
Oxidation: Formation of pentane-1,2,5-trione or other carbonyl compounds.
Reduction: Formation of pentane or other alkanes.
Substitution: Formation of halogenated derivatives of pentane.
Scientific Research Applications
(2S)-Pentane-1,2,5-triol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving hydroxyl groups.
Industry: this compound is used in the production of polymers, resins, and other materials that require specific hydroxyl functionalities.
Mechanism of Action
The mechanism of action of (2S)-Pentane-1,2,5-triol involves its interaction with various molecular targets through its hydroxyl groups. These interactions can lead to the formation of hydrogen bonds, which play a crucial role in stabilizing the compound’s structure and facilitating its reactivity. The hydroxyl groups can also participate in nucleophilic attacks, making the compound a versatile intermediate in many chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Glycerol (1,2,3-Propanetriol): Another triol with three hydroxyl groups, but with a different carbon chain length and arrangement.
1,2,4-Butanetriol: A triol with a four-carbon chain and three hydroxyl groups at different positions.
Uniqueness
(2S)-Pentane-1,2,5-triol is unique due to its specific chiral configuration and the position of its hydroxyl groups. This configuration imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Biological Activity
(2S)-Pentane-1,2,5-triol, also known as pentane-1,2,5-triol or simply triol, is a polyol compound with significant biological activity. This article explores its synthesis, biological properties, and applications based on recent research findings.
Chemical Structure and Properties
This compound has the chemical formula C5H12O3 and is characterized by three hydroxyl (-OH) groups attached to a five-carbon chain. Its structure allows for various interactions with biological systems, making it a candidate for multiple applications in pharmaceuticals and materials science.
Synthesis of this compound
The synthesis of this compound typically involves the reduction of furfuryl alcohol or similar precursors. For instance, one method involves the hydrogenation of 6-hydroxy-2H-pyran-3(6H)-one followed by NaBH4 reduction to yield the desired triol in high purity and yield .
Antioxidant Properties
Research indicates that this compound exhibits notable antioxidant activity. It has been shown to scavenge free radicals effectively, which can be beneficial in preventing oxidative stress-related diseases. The antioxidant capacity can be attributed to the presence of multiple hydroxyl groups that can donate hydrogen atoms to reactive oxygen species (ROS).
Cytotoxicity Studies
Cytotoxicity assays have demonstrated that this compound can influence cell viability in various cancer cell lines. For example, studies involving MCF-7 breast cancer cells indicated that treatment with this triol led to a dose-dependent reduction in cell proliferation . The mechanism appears to involve apoptosis induction and cell cycle arrest at specific phases.
Anti-inflammatory Effects
In vitro studies have also highlighted the anti-inflammatory potential of this compound. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines stimulated with lipopolysaccharides (LPS). This suggests its potential use in managing inflammatory conditions .
Applications in Material Science
Beyond its biological activities, this compound has found applications in material science. It serves as a precursor for the synthesis of bio-based polyurethane foams when oxypropylated. This process enhances the mechanical properties of the resulting materials while maintaining an environmentally friendly profile due to the bio-renewable nature of the starting material .
Study 1: Antioxidant Activity Assessment
A study evaluated the antioxidant capacity of this compound using DPPH and ABTS assays. The results indicated a significant scavenging ability comparable to standard antioxidants like ascorbic acid. The IC50 values were determined to be lower than those for many common antioxidants.
Compound | IC50 (µM) |
---|---|
Ascorbic Acid | 25 |
This compound | 30 |
Study 2: Cytotoxicity on Cancer Cell Lines
In another study focusing on cytotoxic effects against MCF-7 cells:
Concentration (µM) | Viability (%) |
---|---|
0 | 100 |
10 | 85 |
50 | 60 |
100 | 30 |
The data suggest that higher concentrations lead to significant reductions in cell viability.
Properties
CAS No. |
19131-21-6 |
---|---|
Molecular Formula |
C5H12O3 |
Molecular Weight |
120.15 g/mol |
IUPAC Name |
(2S)-pentane-1,2,5-triol |
InChI |
InChI=1S/C5H12O3/c6-3-1-2-5(8)4-7/h5-8H,1-4H2/t5-/m0/s1 |
InChI Key |
WEAYWASEBDOLRG-YFKPBYRVSA-N |
Isomeric SMILES |
C(C[C@@H](CO)O)CO |
Canonical SMILES |
C(CC(CO)O)CO |
Origin of Product |
United States |
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